molecular formula C19H23FN4O2 B12164371 1-(4-fluorophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

1-(4-fluorophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12164371
M. Wt: 358.4 g/mol
InChI Key: GFLRBKIXYDEFBF-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with a unique structure that incorporates a fluorophenyl group, a tetrahydrofuran ring, and a pyrimido[1,2-a][1,3,5]triazin-6-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a fluorophenyl derivative with a suitable tetrahydrofuran-containing intermediate, followed by cyclization to form the pyrimido[1,2-a][1,3,5]triazin-6-one core. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process may involve advanced techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(4-fluorophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.

    Biology: It may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antiviral, or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the tetrahydrofuran ring can influence the compound’s overall conformation and stability. The pyrimido[1,2-a][1,3,5]triazin-6-one core is likely involved in key interactions with the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
  • 1-(4-bromophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Uniqueness

1-(4-fluorophenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to its chloro or bromo analogs.

Properties

Molecular Formula

C19H23FN4O2

Molecular Weight

358.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-7,8-dimethyl-3-(oxolan-2-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C19H23FN4O2/c1-13-14(2)21-19-23(16-7-5-15(20)6-8-16)11-22(12-24(19)18(13)25)10-17-4-3-9-26-17/h5-8,17H,3-4,9-12H2,1-2H3

InChI Key

GFLRBKIXYDEFBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CC3CCCO3)C4=CC=C(C=C4)F)C

Origin of Product

United States

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